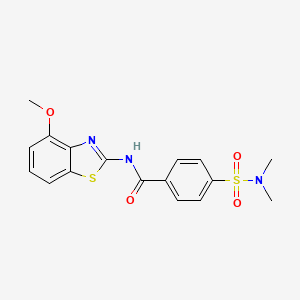
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide is a synthetic compound This compound features a sulfonamide group attached to a naphthalene ring, connected via an ethyl linker to a piperazine ring that carries a hydroxypropyl and tert-butoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide typically involves multiple steps:
Formation of Piperazine Derivative: Starting with piperazine, a tert-butoxy and hydroxypropyl group are introduced via nucleophilic substitution reactions.
Introduction of Naphthalene Sulfonamide: The functionalized piperazine is reacted with a naphthalene sulfonyl chloride derivative under basic conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using:
Batch Reactors: For controlled, small-scale production with specific reaction conditions optimized.
Flow Chemistry: Continuous flow systems can be employed for large-scale production, enhancing reaction efficiency and product yield.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes: N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide can undergo a variety of chemical reactions:
Oxidation: The hydroxy group might be oxidized to a carbonyl group.
Reduction: Functional groups like sulfonamide might be reduced under appropriate conditions.
Substitution: The tert-butoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Reagents: Halogenating agents for halogenation, nucleophiles for other substitution reactions.
Major Products Formed
Oxidation Products: Ketones or aldehydes from hydroxy group oxidation.
Reduction Products: Primary or secondary amines from sulfonamide reduction.
Aplicaciones Científicas De Investigación
Chemistry
Catalysts: Potentially used as a ligand in catalysis due to its unique structure.
Reagents: Used in organic synthesis for developing novel compounds.
Biology and Medicine
Pharmacological Studies: Due to its structural complexity, it might exhibit biological activity such as enzyme inhibition or receptor binding.
Diagnostic Agents: Potential use in imaging or as biomarkers.
Industry
Materials Science: Used in the development of polymers and advanced materials.
Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
Mechanism of Effects: The mechanism by which this compound exerts its effects largely depends on its application:
Pharmacological Action: It may inhibit specific enzymes or bind to receptors, altering biological pathways.
Catalytic Action: In catalysis, it might function by stabilizing transition states or intermediates.
Molecular Targets and Pathways Involved
Enzyme Inhibition: Targets specific enzymes, leading to altered metabolic pathways.
Receptor Binding: Modulates signal transduction by interacting with cellular receptors.
Comparación Con Compuestos Similares
Uniqueness: N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide stands out due to its unique combination of functional groups, which can be fine-tuned for specific applications.
List of Similar Compounds
N-(2-(4-hydroxyethyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide: Similar but lacks the tert-butoxy group.
N-(2-(4-(tert-butoxy)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide: Similar but lacks the hydroxypropyl group.
N-(2-(4-(3-tert-butoxypropyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide: Lacks the hydroxy group.
These comparisons highlight the structural variations and their potential impact on functionality and application.
Propiedades
IUPAC Name |
N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O4S/c1-23(2,3)30-18-20(27)17-26-15-13-25(14-16-26)12-11-24-31(28,29)22-10-6-8-19-7-4-5-9-21(19)22/h4-10,20,24,27H,11-18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBVOTCZMOWQGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)CCNS(=O)(=O)C2=CC=CC3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2371718.png)



![2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2371723.png)
![N-benzyl-4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2371724.png)
![6-ethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2371727.png)
![N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2371730.png)

![N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2371732.png)
